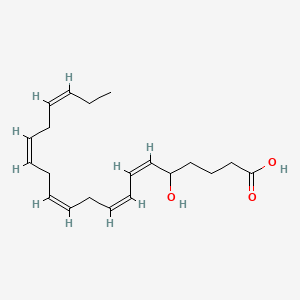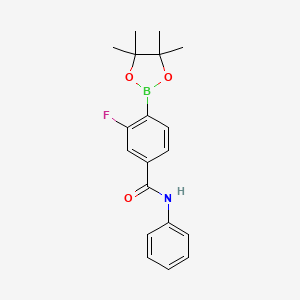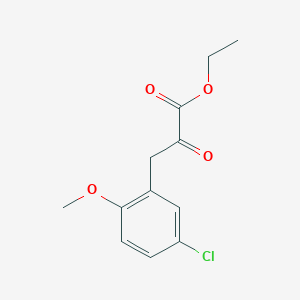
Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. This particular compound is known for its unique structure and metal-binding properties, making it a valuable tool in various scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride typically involves the reaction of meso-tetra(n-methyl-4-pyridyl) porphine with a copper salt, such as copper chloride. The reaction is carried out in an appropriate solvent, often under reflux conditions, to ensure complete metalation of the porphyrin ring .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, scaled up to meet industrial demands. This involves careful control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its metal center.
Reduction: It can also undergo reduction reactions, where the copper center is reduced.
Substitution: The compound can participate in substitution reactions, where ligands around the copper center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized porphyrin derivatives, while reduction reactions may yield reduced forms of the compound .
科学的研究の応用
Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride has a wide range of scientific research applications:
作用機序
The mechanism of action of Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride involves its ability to bind to metal ions and participate in redox reactions. The copper center can undergo oxidation and reduction, facilitating various chemical transformations. In biological systems, the compound can mimic the behavior of natural heme groups, interacting with proteins and other biomolecules .
類似化合物との比較
Similar Compounds
- Fe(iii) meso-tetra(n-methyl-4-pyridyl) porphine pentachloride
- Ni(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride
- Pd(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride
Uniqueness
Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride is unique due to its specific metal center, which imparts distinct redox properties and reactivity. This makes it particularly useful for studying copper-containing enzymes and developing copper-based sensors and therapeutic agents .
特性
分子式 |
C44H36Cl4CuN8 |
|---|---|
分子量 |
882.2 g/mol |
IUPAC名 |
copper;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide;tetrachloride |
InChI |
InChI=1S/C44H36N8.4ClH.Cu/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4 |
InChIキー |
HQBQUMQOOUMUKH-UHFFFAOYSA-J |
正規SMILES |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12339827.png)
![1,3-Pyrrolidinedicarboxylic acid, 4-[3-(2-methoxyethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12339828.png)



![Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]-](/img/structure/B12339860.png)
![Thiourea, N-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B12339871.png)

![4-[4-(4-Butylcyclohexyl)phenyl]-2-fluoro-1-(4-propylphenyl)benzene](/img/structure/B12339877.png)
![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide](/img/structure/B12339885.png)




